(Z)-4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one

Beschreibung

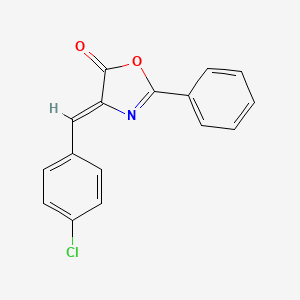

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4Z)-4-[(4-chlorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO2/c17-13-8-6-11(7-9-13)10-14-16(19)20-15(18-14)12-4-2-1-3-5-12/h1-10H/b14-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMDOGQJFLVZEJ-UVTDQMKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)Cl)/C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15601-44-2 | |

| Record name | NSC73772 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 4-chlorobenzaldehyde with 2-phenyloxazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the chlorobenzylidene group with various nucleophiles.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have indicated that oxazole derivatives, including (Z)-4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one, possess significant anticancer properties. Research has shown that this compound can inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Material Science Applications

- Fluorescent Probes :

- Polymer Chemistry :

Organic Synthesis Applications

- Synthetic Intermediates :

- Catalysis :

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of (Z)-4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Key Trends :

- Electron-withdrawing groups (Cl, NO₂, F): Enhance thermal stability and electrophilicity.

- Substituent position : Para-substituted analogs exhibit higher symmetry and crystallinity than ortho/meta derivatives .

Physical and Spectroscopic Properties

Melting Points and Stability

Spectroscopic Signatures

Cytotoxicity and Pharmacological Effects

- CHEMBL1972440 (4-Fluoro analog) : Displays pIC50 ~7.5 in NCI60 cell assays, comparable to the target compound .

- Nitro-substituted derivatives (Vb) : Exhibit enhanced cytotoxicity, likely due to nitro group redox activity .

- Chloro vs. Bromo : Chloro derivatives show greater metabolic stability, whereas bromo analogs hydrolyze rapidly, limiting therapeutic utility .

Mechanism and Conformational Studies

Biologische Aktivität

(Z)-4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 57427-77-7

- Molecular Formula : C₁₆H₁₀ClNO₂

- Molecular Weight : 283.71 g/mol

- Structure : The compound features a chlorobenzylidene moiety attached to an oxazol-5(4H)-one ring, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of 4-chlorobenzaldehyde with 2-phenyloxazol-5(4H)-one under basic conditions, often using sodium hydroxide or potassium carbonate as catalysts. The reaction is generally conducted at elevated temperatures to promote the formation of the desired product .

Synthetic Route

| Step | Reagents | Conditions |

|---|---|---|

| 1 | 4-Chlorobenzaldehyde + 2-Phenyloxazol-5(4H)-one | Basic medium (NaOH/K₂CO₃), heat |

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

Anticancer Activity

Several studies have explored the anticancer potential of oxazolone derivatives, including this compound. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound showed significant inhibition of cell proliferation in breast and colon cancer models .

Analgesic and Anti-inflammatory Effects

Research has also highlighted the analgesic and anti-inflammatory properties of oxazolone derivatives. In animal models, compounds with similar structures demonstrated effectiveness in reducing pain responses and inflammation markers. For example, one study reported that compounds containing the oxazolone nucleus exhibited better COX-2 inhibition compared to standard anti-inflammatory drugs like celecoxib .

The mechanism by which this compound exerts its biological effects may involve:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation : It could modulate receptors associated with pain perception and inflammation.

These interactions can lead to therapeutic effects, making it a candidate for further drug development .

Study on Anticancer Activity

A recent study synthesized various oxazolone derivatives and evaluated their cytotoxicity against cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. Notably, the inclusion of electron-withdrawing groups like chlorine enhanced activity against specific cancer types .

Study on Analgesic Properties

In another investigation, the analgesic effects of oxazolone derivatives were assessed using the writhing test and hot plate test in mice. The study found that certain compounds significantly reduced pain responses compared to control groups, indicating their potential as analgesics .

Q & A

Q. What are the standard synthetic routes for (Z)-4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one, and how are yields optimized?

The compound is typically synthesized via the Erlenmeyer–Plöchl reaction, involving condensation of hippuric acid derivatives with 4-chlorobenzaldehyde. For example, (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one was synthesized in 97% yield using solvent-free conditions . Optimization includes controlling reaction temperature (70–100°C), using catalysts like acetic anhydride, and avoiding chromatography by direct crystallization . Lower yields (e.g., 59%) in analogous thiazolone syntheses highlight the importance of substituent reactivity and purification methods .

Q. How is the (Z)-configuration of the benzylidene group confirmed experimentally?

The (Z)-configuration is validated via X-ray crystallography, as demonstrated for structurally similar oxazolones . When crystallographic data are unavailable, -NMR coupling constants () and -NMR shifts (e.g., 167–168 ppm for carbonyl groups) are used to infer stereochemistry . UV-Vis spectra (λ ≈ 347–403 nm) further support conjugation patterns consistent with the (Z)-isomer .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- -NMR : Aromatic protons appear at δ 7.1–8.2 ppm, with the oxazolone ring proton resonating as a singlet near δ 7.17 .

- UV-Vis : Strong absorption bands (~350–400 nm) indicate extended π-conjugation .

- ESI-MS : Molecular ion peaks (e.g., [M+H] at m/z 327.9968) confirm molecular weight .

- Melting points : Typically 138–223°C, varying with substituents .

Advanced Research Questions

Q. How do substituents on the benzylidene moiety influence reactivity in domino Friedel-Crafts reactions?

Electron-withdrawing groups (e.g., Cl) enhance electrophilicity, enabling oxazolones to act as dienophiles in domino Friedel-Crafts processes. For example, (Z)-4-(Naphth-2-ylmethylene)-2-phenyloxazol-5(4H)-one reacts with arenes via AlCl-catalyzed cyclization to form benzo[g]indenones . The 4-chloro substituent increases electrophilicity at the β-position, facilitating nucleophilic attack .

Q. What methodologies resolve contradictions in photophysical data for oxazolone derivatives?

Discrepancies in molar absorptivity (e.g., ε = 27,027–81,673 Mcm) arise from solvent polarity and substituent effects. Acetonitrile stabilizes charge-transfer states, increasing ε values compared to nonpolar solvents . Time-dependent DFT calculations and solvatochromic studies are recommended to correlate experimental and theoretical spectra .

Q. How can oxazolones be functionalized for applications in biomimetic molecular switches or materials science?

Substituent engineering at the 4-position (e.g., azulene or naphthyl groups) introduces redox-active or fluorescent properties. For instance, 4-(azulenylmethylene)-2-phenyloxazol-5(4H)-one exhibits tunable absorption bands (λ = 360–386 nm), enabling use in optoelectronic devices . Thiol-ene "click" reactions or Pd-catalyzed cross-couplings further modify the core structure .

Q. What role do oxazolones play in antimicrobial drug design?

(Z)-4-[(2-Chloroquinolin-3-yl)methylene]-2-phenyloxazol-5(4H)-one derivatives show inhibitory activity against E. coli and S. aureus (MIC = 8–32 µg/mL). The oxazolone core enhances membrane permeability, while the chlorobenzylidene group disrupts bacterial efflux pumps . Structure-activity relationship (SAR) studies suggest replacing chlorine with bulkier groups (e.g., Br) improves potency .

Methodological Tables

Table 1. Key Spectral Data for this compound Analogs

Table 2. Reaction Optimization for Erlenmeyer–Plöchl Synthesis

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Solvent-free, 100°C | 97 | >99 |

| Acetonitrile, reflux | 78 | 95 |

| With chromatography | 85 | 99 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.